2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one
Description
2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a tetrazole moiety, which is often associated with pharmacological properties.
Properties
IUPAC Name |
2-methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8O2/c1-11-16-17-18-22(11)4-3-13(23)21-7-5-20(6-8-21)12-9-14(24)19(2)15-10-12/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNHJOUZGUQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the pyridazinone intermediate with piperazine, often facilitated by a coupling agent such as EDCI or DCC.
Attachment of the Tetrazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety may play a crucial role in binding to these targets, while the pyridazinone core could be responsible for the biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one
- 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-4-one
- 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-2-one
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which combines a pyridazinone core with a tetrazole moiety. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
